molecular formula C18H25NO5 B2852866 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate CAS No. 301532-56-9

2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate

Cat. No.: B2852866
CAS No.: 301532-56-9
M. Wt: 335.4
InChI Key: XFHUVRDOFXUZPY-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate is a chemical compound with diverse applications in scientific research. This versatile material finds utility in areas such as pharmaceutical synthesis, organic chemistry, and material science, owing to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate typically involves the esterification of 2-(4-nitrophenoxy)acetic acid with 2-Isopropyl-5-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate has several scientific research applications:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Chemistry: The compound’s unique reactivity makes it a valuable reagent in organic synthesis.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-Isopropyl-5-methylcyclohexyl 2-(4-nitrophenoxy)acetate include:

    2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the target compound.

    2-(4-Nitrophenoxy)acetic acid: Another precursor used in the esterification reaction.

    2-Isopropyl-5-methylcyclohexyl acetate: A structurally similar compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-12(2)16-9-4-13(3)10-17(16)24-18(20)11-23-15-7-5-14(6-8-15)19(21)22/h5-8,12-13,16-17H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHUVRDOFXUZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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